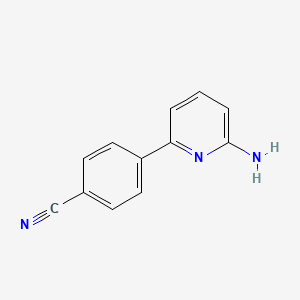

4-(6-Aminopyridin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

4-(6-aminopyridin-2-yl)benzonitrile |

InChI |

InChI=1S/C12H9N3/c13-8-9-4-6-10(7-5-9)11-2-1-3-12(14)15-11/h1-7H,(H2,14,15) |

InChI Key |

SORDJCDVIYNGEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 4 6 Aminopyridin 2 Yl Benzonitrile

Retrosynthetic Analysis of 4-(6-Aminopyridin-2-yl)benzonitrile

A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical disconnection is the carbon-carbon bond between the pyridine (B92270) and benzonitrile (B105546) rings. This suggests a cross-coupling reaction as the key step, joining a suitably functionalized pyridine and a benzonitrile derivative.

Another key disconnection involves the C-N bond of the amino group on the pyridine ring. This points towards a late-stage amination of a pyridyl precursor. These primary disconnections form the basis for the synthetic strategies discussed below.

Classical Synthetic Approaches to Aminopyridine-Substituted Benzonitriles

The synthesis of aminopyridine-substituted benzonitriles can be achieved through several established methods. These approaches often involve the formation of the biaryl linkage followed by the introduction or modification of the amino group.

Cross-Coupling Reactions in the Formation of the Benzonitrile-Pyridine Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl compounds. youtube.comnih.govyoutube.com

The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds. youtube.comnih.govyoutube.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.com

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a (6-aminopyridin-2-yl)boronic acid derivative with 4-halobenzonitrile. Alternatively, (4-cyanophenyl)boronic acid could be coupled with a 2-halo-6-aminopyridine. The choice of reactants can be influenced by the commercial availability and stability of the starting materials. For instance, (6-Aminopyridin-3-yl)boronic acid is a commercially available reagent that could potentially be used in such a coupling, although it would result in a different isomer. bldpharm.combldpharm.com The synthesis of the required (6-aminopyridin-2-yl)boronic acid would be a necessary preceding step. The synthesis of pyridinylboronic acids can be achieved through methods like halogen-metal exchange followed by quenching with a borate (B1201080) ester. researchgate.netnih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for the success of the Suzuki-Miyaura coupling. youtube.comyoutube.com A variety of palladium catalysts and ligands have been developed to optimize the reaction for different substrates, including those with amine functionalities. nih.gov

Table 1: Key Components in a Suzuki-Miyaura Coupling

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and influences reactivity | Triphenylphosphine (PPh₃), XPhos, SPhos |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF/Water mixtures |

| Organoboron Reagent | Provides one of the carbon fragments | (6-Aminopyridin-2-yl)boronic acid, (4-Cyanophenyl)boronic acid |

| Organic Halide/Triflate | Provides the other carbon fragment | 4-Bromobenzonitrile, 2-Chloro-6-aminopyridine |

While the Suzuki-Miyaura coupling is a prominent method, other cross-coupling reactions can also be employed for the synthesis of the benzonitrile-pyridine linkage. These include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). The choice of method often depends on the functional group tolerance and the availability of the required organometallic reagents.

Amination Reactions in the Introduction of the Pyridyl Amino Group

Introducing the amino group onto the pyridine ring can be a key synthetic step. This can be achieved through various amination methods.

One common approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. In the context of synthesizing this compound, this could involve reacting a 2-halo-6-substituted pyridine with an amine source, or a 6-halopyridine derivative with an aniline (B41778) equivalent.

Another classical method for introducing an amino group onto a pyridine ring is the Chichibabin reaction. wikipedia.org This reaction involves the direct amination of pyridine with sodium amide, typically at high temperatures. wikipedia.orgyoutube.com However, this method can suffer from a lack of regioselectivity and tolerance for certain functional groups. organic-chemistry.org

More modern approaches to pyridine amination involve the use of pyridine N-oxides. organic-chemistry.orgacs.org The N-oxide activates the pyridine ring towards nucleophilic attack, allowing for more controlled and regioselective amination at the 2- or 4-positions. organic-chemistry.orgacs.org The resulting N-oxide can then be reduced to the desired aminopyridine.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) presents another viable pathway for constructing the target molecule. wikipedia.org This type of reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org

For the synthesis of this compound, an SNAr reaction could involve the displacement of a leaving group (such as a halide) on either the pyridine or the benzonitrile ring by a suitable nucleophile. For example, reacting 2-chloro-6-aminopyridine with a 4-cyanophenyl nucleophile or 4-fluorobenzonitrile (B33359) with a 6-aminopyridin-2-yl anion could potentially form the desired product. The reactivity of pyridines in SNAr reactions is enhanced when the leaving group is at the 2- or 4-position, as the negative charge of the intermediate can be delocalized onto the nitrogen atom. wikipedia.org

Recent advancements have also demonstrated the use of photocatalysis to facilitate SNAr reactions, offering a milder and more environmentally friendly alternative to traditional methods. google.comchemicalbook.com Furthermore, the cyanide group itself can sometimes act as a leaving group in SNAr reactions of cyanopyridines. researchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. A primary focus is the use of catalytic reactions, particularly palladium-catalyzed cross-couplings, which are inherently more atom-economical than stoichiometric methods.

Key areas of green chemistry application in this synthesis include:

Solvent Selection: Traditional organic solvents are often replaced with greener alternatives. Water, for example, is an excellent choice due to its non-toxic, non-flammable, and inexpensive nature. Micellar catalysis, where reactions are run in water containing a surfactant, has emerged as a promising technique for cross-coupling reactions, minimizing the need for organic solvents. nih.gov

Catalyst Efficiency and Recycling: The development of highly active palladium catalysts allows for a reduction in the catalyst loading, often to parts-per-million (ppm) levels, which minimizes metal contamination in the final product. nih.gov Furthermore, strategies for recycling the palladium catalyst are being actively explored to reduce waste and cost. This can involve the use of supported catalysts or specialized solvent systems that facilitate catalyst separation and reuse. nih.govresearchgate.net

Energy Efficiency: Conducting reactions at or near room temperature reduces energy consumption. The development of highly reactive catalysts and optimized reaction conditions can enable lower reaction temperatures. nih.gov Microwave-assisted synthesis is another approach that can significantly shorten reaction times and improve energy efficiency.

Waste Reduction: The twelve principles of green chemistry emphasize waste prevention. nih.gov This is addressed by designing synthetic routes with high atom economy, minimizing the use of protecting groups, and selecting reagents that generate benign byproducts.

The application of these principles not only lessens the environmental impact but also often leads to more efficient and cost-effective synthetic processes.

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound predominantly relies on the Suzuki-Miyaura cross-coupling reaction. Understanding the mechanism of this key transformation is vital for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (e.g., 2-halo-6-aminopyridine). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) intermediate. The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., 4-cyanophenylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species. The choice of base is critical and can significantly impact the reaction rate and yield.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product, this compound. The palladium catalyst is simultaneously reduced back to its palladium(0) state, allowing it to re-enter the catalytic cycle.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-X bond of the aryl halide. | Pd(II)-aryl halide complex |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) complex. | Di-aryl Pd(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Biaryl product, Pd(0) catalyst |

This table provides a simplified overview of the Suzuki-Miyaura catalytic cycle.

Mechanistic studies have also shed light on the role of ligands in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps.

Purity and Yield Optimization Strategies for this compound

Optimizing the purity and yield of this compound is a critical aspect of its synthesis, particularly for pharmaceutical applications where high purity is paramount. Several factors can be fine-tuned to achieve this goal.

Reaction Conditions:

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is crucial. Different ligands can significantly affect the reaction's efficiency and selectivity. For instance, sterically hindered biarylphosphine ligands have shown great success in promoting the coupling of challenging substrates.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. Higher temperatures can sometimes lead to decomposition or side reactions.

Purification Methods:

Following the reaction, the crude product needs to be purified to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

Crystallization: This is a highly effective method for obtaining high-purity crystalline solids. The choice of solvent for crystallization is critical.

Column Chromatography: This technique is widely used to separate the desired product from impurities based on their differential adsorption to a stationary phase.

Extraction: Liquid-liquid extraction can be used to remove inorganic salts and other water-soluble impurities.

Table 2: Factors Influencing Purity and Yield

| Parameter | Influence on Purity and Yield | Optimization Strategy |

| Catalyst System | Affects reaction rate, selectivity, and can be a source of metal contamination. | Screening of various palladium precursors and ligands to find the most active and selective system. |

| Base | Crucial for the transmetalation step; incorrect base can lead to low yield or side reactions. | Screening of different inorganic and organic bases to identify the optimal one for the specific substrate combination. |

| Solvent | Influences solubility of reactants and intermediates, and can affect catalyst stability and activity. | Testing a range of solvents to find the one that provides the best balance of solubility and reactivity. |

| Temperature | Affects reaction kinetics; too high can lead to decomposition, too low can result in incomplete reaction. | Careful optimization of the reaction temperature to maximize yield and minimize byproduct formation. |

| Purification Method | Determines the final purity of the product. | Selection of the most appropriate purification technique (crystallization, chromatography) based on the properties of the product and impurities. |

This interactive table summarizes key parameters that can be adjusted to optimize the synthesis of this compound.

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of high-purity this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 6 Aminopyridin 2 Yl Benzonitrile

Vibrational Spectroscopy (FT-IR and FT-Raman) in Molecular Fingerprintingmdpi.com

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of molecules. mdpi.com By probing the vibrational modes of a molecule, a unique spectral fingerprint is generated. mdpi.com

Analysis of Characteristic Functional Group Frequencies

The FT-IR and FT-Raman spectra of 4-(6-aminopyridin-2-yl)benzonitrile are characterized by distinct bands corresponding to the vibrations of its constituent functional groups. The presence of an amino (-NH₂) group is typically confirmed by stretching vibrations in the region of 3300-3500 cm⁻¹. tsijournals.com Specifically, asymmetric and symmetric stretching modes of the NH₂ group are expected. tsijournals.com For instance, in 2-aminopyridine (B139424), these bands have been reported around 3442 cm⁻¹ and 3300 cm⁻¹. tsijournals.com The nitrile (-C≡N) group exhibits a strong, characteristic stretching vibration, which for benzonitrile (B105546) is observed around 2229 cm⁻¹. frontiersin.org The aromatic rings, both the pyridine (B92270) and benzene (B151609) moieties, give rise to a series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings are found in the 1400-1600 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300-3500 tsijournals.com |

| Scissoring | ~1630 tsijournals.com | |

| Nitrile (-C≡N) | Stretching | 2220-2260 frontiersin.org |

| Aromatic C-H | Stretching | 3000-3100 nih.gov |

| Aromatic C=C | Stretching | 1400-1600 researchgate.net |

Conformational Analysis via Vibrational Signatures

The vibrational spectra can also provide information about the molecule's conformation. The relative orientation of the pyridine and benzonitrile rings can influence the positions and intensities of certain vibrational modes. For example, the out-of-plane bending vibrations of the C-H bonds in the aromatic rings can be sensitive to the torsional angle between the rings. A normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), can be employed to assign the observed vibrational frequencies to specific atomic motions and to predict the most stable conformation of the molecule. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysisacs.orgosti.govresearchgate.net

The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the benzonitrile ring typically appear as two doublets in the aromatic region, a consequence of their ortho and meta positions relative to the cyano group and the substituted pyridine ring. The protons on the pyridine ring also exhibit characteristic chemical shifts and coupling patterns. Substituent effects play a crucial role in determining these shifts; for instance, the amino group generally causes an upfield shift (to lower ppm values) for the protons on the pyridine ring. tandfonline.comtandfonline.com The protons of the amino group itself usually appear as a broad singlet. The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine Ring Protons | 6.0 - 8.5 tandfonline.com | Doublet, Triplet |

| Benzonitrile Ring Protons | 7.0 - 8.0 rsc.org | Doublet |

| Amino Group Protons | Broad singlet | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignmentsacs.orgchemicalbook.comspectrabase.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the attached atoms. The carbon atom of the nitrile group (C≡N) is characteristically found in the range of 110-125 ppm. chemicalbook.com The quaternary carbon atom of the benzonitrile ring to which the nitrile group is attached will also have a specific chemical shift. The carbon atoms of the pyridine and benzene rings will appear in the aromatic region of the spectrum, typically between 100 and 150 ppm. rsc.orgchemicalbook.com The carbon atom attached to the amino group in the pyridine ring will be significantly shielded.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Nitrile Carbon (-C≡N) | 110 - 125 chemicalbook.com |

| Aromatic Carbons (Pyridine & Benzene Rings) | 100 - 150 rsc.orgchemicalbook.com |

| Carbon attached to Amino Group | Shielded (lower ppm) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximityyoutube.comepfl.chsdsu.edu

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to identify adjacent protons within the pyridine and benzonitrile rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. epfl.chsdsu.edu It is used to assign the signals of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. epfl.chresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the pyridine and benzonitrile rings. epfl.chresearchgate.net For instance, a correlation between a proton on the pyridine ring and the quaternary carbon of the benzonitrile ring would definitively establish the link between the two rings. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment for this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools to investigate the electronic properties of conjugated molecules like this compound. The interplay between the electron-donating amino group and the electron-withdrawing benzonitrile group significantly influences its absorption and emission characteristics.

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet and possibly the visible region, arising from π→π* and n→π* electronic transitions within the aromatic system. The core structure can be considered a "push-pull" chromophore, where the amino group acts as an electron donor and the cyano-substituted phenyl ring acts as an electron acceptor. This donor-acceptor character leads to intramolecular charge transfer (ICT) transitions, which are typically intense and can be sensitive to the surrounding environment.

In similar donor-acceptor systems involving pyridine and carbazole (B46965) moieties, absorptions have been observed in the range of 378-396 nm in solution. nih.gov For this compound, the primary electronic transitions would involve the promotion of an electron from the highest occupied molecular orbital (HOMO), which is expected to have significant contribution from the aminopyridine moiety, to the lowest unoccupied molecular orbital (LUMO), likely localized more on the benzonitrile part of the molecule. The presence of the amino group is anticipated to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2-phenylpyridine, due to the destabilization of the HOMO.

The fluorescence emission spectrum is also expected to be a key feature. Upon excitation, the molecule relaxes to the ground state by emitting a photon. For related nicotinonitrile derivatives, strong blue-green fluorescence has been observed, with emission maxima ranging from 420 to 630 nm. researchgate.net The specific emission wavelength and quantum yield of this compound would be dependent on the efficiency of the ICT process and the rigidity of the molecular structure.

Table 1: Expected UV-Vis Absorption and Emission Characteristics

| Spectroscopic Parameter | Expected Range/Observation | Rationale |

|---|---|---|

| Absorption Maximum (λmax) | 350 - 400 nm | π→π* and ICT transitions in a push-pull system. |

| Molar Absorptivity (ε) | High (>10,000 M-1cm-1) | Allowed π→π* and ICT transitions. |

| Emission Maximum (λem) | 400 - 550 nm | De-excitation from the ICT state. |

| Stokes Shift | Moderate to Large | Significant change in dipole moment between ground and excited states. |

The "push-pull" nature of this compound suggests that its absorption and emission spectra will exhibit solvatochromism, a change in color with the polarity of the solvent. The excited state of such molecules typically has a larger dipole moment than the ground state due to the charge transfer character.

In polar solvents, the excited state will be stabilized to a greater extent than the ground state, leading to a bathochromic shift (red shift) in the absorption maximum. Conversely, the emission spectrum is expected to show a more pronounced red shift in polar solvents. This is because the solvent molecules have more time to reorient around the excited state dipole before fluorescence occurs, leading to a greater stabilization of the excited state.

By plotting the Stokes shift against the solvent polarity parameter (ET(30)), a Lippert-Mataga plot can be constructed to quantify the change in dipole moment upon excitation. This analysis would provide valuable insight into the electronic redistribution in the excited state.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of this compound. The nominal molecular weight of the compound is 195.22 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M+•) would be expected at m/z 195.

The fragmentation pattern will be dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for aromatic amines and nitriles can be predicted. libretexts.orgmiamioh.edu Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, and while this is an aromatic amine, fragmentation adjacent to the amine and pyridine ring is likely. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 195 | [C12H9N3]+• | Molecular Ion (M+•) |

| 194 | [C12H8N3]+ | Loss of a hydrogen radical from the molecular ion. |

| 168 | [C11H8N2]+• | Loss of HCN from the molecular ion. |

| 92 | [C6H6N]+ | Cleavage of the C-C bond between the two rings, with the charge retained on the aminopyridine fragment. |

The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing (if available for closely related structures)

It is anticipated that in the solid state, the molecule of this compound will be largely planar, although some torsion between the pyridine and benzene rings is expected to minimize steric hindrance. The degree of planarity will influence the extent of π-conjugation and, consequently, the electronic properties.

Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. These hydrogen bonds, along with π-π stacking interactions between the aromatic rings, would lead to the formation of a stable, three-dimensional supramolecular architecture. In the crystal structure of a related triazolopyridazinoindole, the molecules were connected through N-H...O and C-H...O hydrogen bonds. mdpi.commdpi.com Similarly, for this compound, N-H...N hydrogen bonds are highly probable.

Table 3: Predicted Crystallographic Data and Intermolecular Interactions

| Parameter | Expected Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Inter-ring Torsional Angle | 10-30° | A balance between steric hindrance and π-conjugation. |

| Dominant Intermolecular Interactions | N-H...N hydrogen bonds, π-π stacking | Dictates the crystal packing and influences physical properties. |

| Hydrogen Bond Geometry | D-H...A distances of ~2.8-3.2 Å | Indicates strong intermolecular interactions. |

Computational and Theoretical Chemistry of 4 6 Aminopyridin 2 Yl Benzonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in elucidating the fundamental properties of 4-(6-aminopyridin-2-yl)benzonitrile.

Optimized Geometries and Conformational Landscapes

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

For this compound, a critical aspect of its conformational landscape is the dihedral angle between the pyridine (B92270) and benzonitrile (B105546) rings. This rotation influences the extent of π-conjugation between the two aromatic systems, which in turn affects the electronic properties of the molecule. Computational studies on similar bi-aryl systems often reveal a non-planar ground state geometry due to steric hindrance between ortho-hydrogens.

Table 1: Representative Optimized Geometric Parameters for a Bi-aryl System (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.485 | ||

| C-N (pyridine) | 1.335 | ||

| C-C≡N | 1.440 | ||

| C≡N | 1.158 | ||

| C-N-H (amino) | 119.5 | ||

| Ring-Ring | 35.2 |

Note: This table is illustrative and does not represent actual calculated data for this compound, as specific literature is unavailable.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The computed vibrational spectrum, often visualized as an infrared (IR) and Raman spectrum, can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.govdntb.gov.uaresearchgate.net This comparison serves to validate the accuracy of the computational model. nih.govdntb.gov.ua

Scaling factors are often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, leading to better agreement with experimental values. dntb.gov.ua The analysis of vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and the various ring vibrations. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energy Levels)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic behavior and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are critical parameters derived from DFT calculations. A smaller energy gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Implications for Chemical Reactivity and Stability

The distribution of the HOMO and LUMO across the molecular framework provides insights into the regions susceptible to electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, making this region a likely site for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing benzonitrile moiety, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO gap is a good indicator of the kinetic stability of the molecule; a larger gap suggests higher stability. nih.gov

Charge Transfer Characteristics

The electronic transition from the HOMO to the LUMO often corresponds to an intramolecular charge transfer (ICT) process. In molecules like this compound, which contain both electron-donating (amino group) and electron-withdrawing (benzonitrile group) moieties connected by a π-system, photoexcitation can lead to a significant redistribution of electron density. researchgate.net This ICT character is crucial for understanding the photophysical properties of the molecule, such as its fluorescence behavior. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. These regions are usually found around electronegative atoms like nitrogen and the cyano group. Regions of positive potential (often colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are typically located around hydrogen atoms. The MEP surface of this compound would visually confirm the electron-donating nature of the amino group and the electron-withdrawing character of the benzonitrile group, providing a comprehensive picture of the molecule's reactivity.

Prediction of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Regions that are electron-rich act as nucleophilic sites, prone to attacking electron-deficient centers, while electron-poor regions act as electrophilic sites, susceptible to nucleophilic attack. For this compound, these sites can be predicted using computational methods that calculate the molecular electrostatic potential (MEP).

The primary nucleophilic centers are anticipated to be the nitrogen atoms. Specifically, the nitrogen of the amino (-NH2) group and the nitrogen of the pyridine ring are electron-rich due to the presence of lone pairs. The amino group acts as a strong electron-donating group, further increasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to the amino group.

Conversely, the most significant electrophilic site is the carbon atom of the nitrile (-C≡N) group. The strong electron-withdrawing nature of the nitrile nitrogen polarizes the carbon-nitrogen triple bond, making the carbon atom electron-deficient. Additionally, the hydrogen atoms of the amino group possess a partial positive charge, rendering them susceptible to interaction with strong nucleophiles. The aromatic rings can also exhibit electrophilic character, particularly on the carbon atoms adjacent to the electron-withdrawing nitrile substituent.

Visualization of Charge Distribution

Visualizing the charge distribution provides a qualitative and quantitative understanding of the molecule's reactivity. This is most commonly achieved through Molecular Electrostatic Potential (MEP) maps and Mulliken population analysis.

An MEP map for this compound would illustrate the predicted reactive sites. Regions of negative potential (typically colored red or yellow) would be concentrated around the pyridine nitrogen and the nitrile nitrogen, confirming their status as the primary nucleophilic centers. The most intense negative potential would likely be associated with the nitrile nitrogen due to its high electronegativity. Regions of positive potential (colored blue) would be located around the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms on the aromatic rings.

Mulliken population analysis, derived from quantum chemical calculations, provides a quantitative measure of the partial charge on each atom. While specific values depend on the level of theory and basis set used, the general trend would confirm the qualitative predictions.

Table 1: Predicted Mulliken Atomic Charges for this compound (Illustrative) Note: These are representative values to illustrate expected trends from a DFT calculation.

| Atom/Group | Predicted Partial Charge (a.u.) | Inferred Property |

|---|---|---|

| Amino Group Nitrogen (N) | Negative | Nucleophilic, H-bond acceptor |

| Pyridine Ring Nitrogen (N) | Negative | Nucleophilic, H-bond acceptor |

| Nitrile Group Nitrogen (N) | Strongly Negative | Strongly Nucleophilic, H-bond acceptor |

| Nitrile Group Carbon (C) | Positive | Electrophilic |

| Amino Group Hydrogens (H) | Positive | Electrophilic, H-bond donor |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, arising from hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. These interactions stabilize the molecule and are key to understanding its electronic structure. In this compound, several significant intramolecular interactions are expected.

The primary interactions involve the delocalization of lone pair (n) electrons from the nitrogen atoms into anti-bonding (σ* or π*) orbitals of adjacent bonds. Key interactions would include:

π → π : Intramolecular charge transfer between the π orbitals of the pyridine ring and the π orbitals of the benzonitrile ring system.

n(N) → σ : Interactions between the lone pair of the pyridine nitrogen and the σ orbitals of adjacent C-C and C-N bonds.

The stabilization energy (E(2)) associated with each donor-acceptor interaction can be calculated to quantify its importance. Higher E(2) values indicate a stronger interaction and more significant electron delocalization.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions Note: This table represents the type of data generated from an NBO analysis and the expected significant interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N (Amino) | π* (Pyridine Ring) | High | Resonance/Hyperconjugation |

| π (Pyridine Ring) | π* (Benzene Ring) | Moderate | π-π Conjugation |

| π (Benzene Ring) | π* (C≡N) | Moderate | Intramolecular Charge Transfer |

| LP(1) N (Pyridine) | σ* (Adjacent C-C) | Low | Hyperconjugation |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. chemrxiv.orgresearchgate.net It is used to predict photophysical properties, such as UV-visible absorption spectra, by calculating vertical excitation energies and oscillator strengths. scirp.orgscirp.org

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. The primary transitions are expected to be π → π* in nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is likely to be localized on the electron-rich aminopyridine moiety, while the LUMO would be centered on the electron-deficient benzonitrile portion. This spatial separation indicates that the lowest energy electronic transition will have significant intramolecular charge-transfer (ICT) character.

The solvent environment can influence these properties, and TD-DFT calculations can be performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).

Table 3: Illustrative TD-DFT Predicted Electronic Transitions Note: The values are hypothetical, representing typical outputs for a molecule with ICT character, calculated using a method like B3LYP/6-311++G(d,p). scirp.orgscirp.org

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | ~350-380 | > 0.5 | HOMO → LUMO | π → π, Intramolecular Charge Transfer |

| S₀ → S₂ | ~280-310 | > 0.3 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | ~250-270 | > 0.2 | HOMO → LUMO+1 | π → π* |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Inputs Derived from Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models correlate the biological activity or physical properties of compounds with their molecular structures, expressed as numerical descriptors. Computational chemistry is essential for generating these descriptors for this compound. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Key examples include the energies of the HOMO and LUMO, the HOMO-LUMO gap (related to reactivity and stability), dipole moment, and atomic partial charges.

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and topological indices like the Wiener and Randić indices.

Thermodynamic Descriptors: These include properties like the heat of formation, Gibbs free energy, and solvation energy.

These calculated descriptors can serve as input variables in the development of predictive QSAR/QSPR models for various endpoints, such as binding affinity to a biological target or a specific physicochemical property.

Table 4: Key Computational Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Specific Descriptor | Relevance |

|---|---|---|

| Electronic | E(HOMO) | Electron-donating ability |

| E(LUMO) | Electron-accepting ability | |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | |

| Dipole Moment | Polarity, intermolecular interactions | |

| Steric/Topological | Molecular Volume | Binding site complementarity |

| Polar Surface Area (PSA) | Membrane permeability | |

| Number of Rotatable Bonds | Conformational flexibility | |

| Thermodynamic | Solvation Energy | Behavior in solution |

| Gibbs Free Energy | Spontaneity of interactions |

Molecular Dynamics Simulations to Explore Conformational Flexibility and Solvent Effects

While quantum mechanics calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations would be particularly useful for exploring its conformational flexibility and the explicit effects of solvent molecules.

Furthermore, by simulating the molecule in an explicit solvent box (e.g., water), one can study the formation and dynamics of hydrogen bonds between the solvent and the molecule's amino and nitrogen groups. This provides a more realistic model of its behavior in solution compared to implicit solvent models, revealing how solvent structuring affects the solute's conformation and properties. nih.gov

Structure Activity and Structure Property Relationships Sar/spr of 4 6 Aminopyridin 2 Yl Benzonitrile and Its Analogues

Impact of Substituent Modifications on Molecular Properties

The molecular properties of 4-(6-Aminopyridin-2-yl)benzonitrile are a direct consequence of its constituent functional groups: the cyano group, the amino group, and the pyridine (B92270) nitrogen. Modification of these groups can profoundly alter the electronic, steric, and interactive capabilities of the molecule.

Role of the Cyano Group in Electron Density and Reactivity

The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. Its presence on the phenyl ring significantly influences the electronic landscape of the entire molecule. This electron-withdrawing effect reduces the electron density on the benzonitrile (B105546) ring, which can, in turn, affect the reactivity of the connected aminopyridine system.

Table 1: Influence of the Cyano Group on Molecular Properties

| Property | Influence of Cyano Group | Rationale |

| Electron Density | Decreases density on the attached benzene (B151609) ring. | Strong electron-withdrawing nature via induction and resonance. |

| Reactivity | Can act as a coordination site (nitrile nitrogen). nih.gov | Lone pair on nitrogen can interact with electrophiles or metal centers. |

| Molecular Energy Levels | Lowers both HOMO and LUMO energy levels. nih.gov | Acts as an auxiliary electron acceptor, stabilizing the orbitals. |

| Acidity of Ring Protons | Increases acidity of aromatic protons on the benzonitrile ring. | Deshielding effect due to electron withdrawal. |

Influence of the Amino Group on Hydrogen Bonding and Intermolecular Interactions

The amino (-NH2) group attached to the pyridine ring at position 6 is a strong electron-donating group and a primary site for intermolecular interactions. It possesses two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair that can act as a hydrogen bond acceptor. This dual capability is fundamental to its role in molecular recognition and the formation of stable intermolecular networks.

In related aminopyridine and aminopyrimidine structures, the amino group is a constant contributor to solid-state structures through the formation of intermolecular N-H···N hydrogen bonds. mdpi.commdpi.com Theoretical studies on 2-aminopyridine (B139424) derivatives show that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov The ability of the amino group to form robust hydrogen bonds is critical in ligand-target binding, where it can interact with key residues like aspartate or glutamate (B1630785) in a binding pocket. nih.gov

Table 2: Hydrogen Bonding Capabilities of the Amino Group

| Interaction Type | Role of Amino Group | Potential Interaction Partner | Significance |

| Hydrogen Bond Donor | Provides two N-H donor sites. | Carbonyl oxygen, ether oxygen, nitrogen atoms in target proteins or other molecules. | Crucial for specific ligand-target recognition and structural stabilization. nih.govacs.org |

| Hydrogen Bond Acceptor | Nitrogen lone pair can accept a hydrogen bond. | Hydroxyl groups, other amine/amide N-H groups. | Contributes to the formation of extended hydrogen-bonded networks. mdpi.com |

Effects of Pyridine Nitrogen Atom on Ligand Coordination and Electronic Distribution

The nitrogen atom within the pyridine ring is a key feature, imparting basicity and coordination ability to the molecule. As a heterocyclic aromatic amine, the pyridine nitrogen has a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, making it available for protonation or coordination to metal centers without disrupting the ring's aromaticity. nih.gov

The coordination chemistry of pyridine and its derivatives is extensive. The pyridine nitrogen can act as a Lewis base, coordinating to a variety of metal ions, including palladium(II) and copper(II). acs.orgmdpi.com This coordination can lead to the formation of well-defined structures, from simple complexes to one-dimensional chains and two-dimensional arrays. researchgate.net The electronic properties of substituents on the pyridine ring can tune the coordinating ability of the nitrogen atom; electron-donating groups enhance its basicity and coordinating strength, while electron-withdrawing groups have the opposite effect. acs.org In this compound, the electron-donating amino group at the 6-position enhances the electron density at the ring nitrogen, making it a more effective ligand.

Correlations between Structural Features and Spectroscopic Signatures

The structure of this compound can be confirmed and studied using various spectroscopic techniques, with each functional group providing a characteristic signature.

¹H NMR Spectroscopy : The spectrum would show distinct signals for the protons on the pyridine and benzonitrile rings. The protons on the benzonitrile ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the aminopyridine ring would also show characteristic splitting patterns. The NH₂ protons of the amino group would typically appear as a broad singlet. A characteristic feature in related N-pyridyl-amides is a notable paramagnetic (downfield) shift of the pyridine proton signals compared to the protons of an attached benzothiazine fragment. mdpi.com

¹³C NMR Spectroscopy : The spectrum would reveal distinct signals for each unique carbon atom. The carbon of the cyano group would have a characteristic chemical shift in the 115-125 ppm range. The carbons of the aromatic rings would appear in the 100-150 ppm region.

Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C≡N triple bond stretch would be observed around 2220-2240 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. C=C and C=N stretching vibrations from the aromatic rings would be found in the 1400-1600 cm⁻¹ range.

Mass Spectrometry : This technique would confirm the molecular weight of the compound. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula.

Table 3: Expected Spectroscopic Signatures for this compound

| Spectroscopic Technique | Feature | Expected Signature | Structural Correlation |

| IR Spectroscopy | C≡N Stretch | ~2220-2240 cm⁻¹ (strong, sharp) | Cyano group |

| N-H Stretch | ~3300-3500 cm⁻¹ (one or two bands) | Primary amino group | |

| ¹H NMR Spectroscopy | Aromatic Protons | ~6.5-8.5 ppm (distinct doublets and triplets) | Protons on the pyridine and benzonitrile rings |

| Amine Protons | Broad singlet | -NH₂ group | |

| ¹³C NMR Spectroscopy | Nitrile Carbon | ~115-125 ppm | Cyano group carbon |

Modulation of Molecular Interactions through Structural Variations

The interactions of this compound with molecular targets can be finely tuned by altering its structure. These variations can enhance binding affinity and selectivity by modifying the electronic, steric, and hydrogen-bonding properties of the ligand. The mechanism of action for related compounds often involves interactions with molecular targets like enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Introducing different substituents can have predictable effects. For example, adding hydrophobic groups can enhance interactions with nonpolar pockets in a target protein. acs.org Modifying the amino group, such as through methylation or acylation, alters its hydrogen-bonding capability and steric profile. Replacing the cyano group with other electron-withdrawing groups (e.g., a nitro group) or electron-donating groups (e.g., a methoxy (B1213986) group) would significantly change the electronic distribution and could alter binding modes. nih.gov

Studies on related pyridine derivatives show that even small changes, like introducing a methyl group, can significantly increase binding affinity, while other changes can abolish activity entirely, often due to steric clashes or altered electronic complementarity with the target. acs.org The interplay between hydrogen bonding and other non-covalent interactions is crucial; cooperative hydrogen bonding, where one hydrogen bond strengthens another, can be a key determinant of binding potency. nih.gov

Table 4: Examples of Structural Variations and Their Potential Impact on Molecular Interactions

| Structural Variation | Potential Effect on Interaction | Rationale |

| Methylation of Amino Group | Alters H-bond donor capacity; increases lipophilicity. | Reduces the number of H-bond donors from two to one; adds a small hydrophobic group. |

| Replacement of Cyano Group | Modifies electronic character and H-bond acceptor ability. | A nitro group would be a stronger electron-withdrawing group; a carboxamide would offer different H-bonding patterns. |

| Substitution on the Benzene Ring | Introduces steric effects; alters electronics and solubility. | Bulky groups can improve selectivity by preventing binding to smaller pockets; polar groups can enhance solubility. |

| Isomeric Repositioning of Substituents | Changes the geometric presentation of interactive groups. | Moving the amino group from position 6 to 4 on the pyridine ring would alter the vector of H-bond donation relative to the rest of the molecule. |

Applications in Advanced Materials Science and Molecular Devices

Design of Organic Electronic Materials Employing 4-(6-Aminopyridin-2-yl)benzonitrile Scaffolds

The core structure of this compound, featuring a conjugated π-system across two aromatic rings, theoretically makes it a candidate for studies in organic electronics. The electron-donating amino group and the electron-withdrawing nitrile group could establish a "push-pull" system, a common design principle for creating materials with desirable electronic and optical properties. However, no literature was found that specifically leverages this compound for these purposes.

Semiconducting Polymers and Oligomers

There is no available research detailing the incorporation of this compound as a monomer or building block in the synthesis of semiconducting polymers or oligomers. While the development of porous coordination polymers with semiconducting properties is an active area of research nih.gov, studies involving this specific nitrile-functionalized aminopyridine were not identified.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Similarly, no patents or papers were found that describe the use of this compound as an emitter, host, or transport layer material in OLEDs, or as a donor or acceptor material in OPVs.

Development of Molecular Sensors and Probes Based on this compound Derivatives

The aminopyridine moiety is a known fluorophore and a metal-coordinating ligand, making it a promising scaffold for fluorescent sensors. Research on related but distinct molecules, such as amino-substituted 2,2'-bipyridines and other aminopyridine-carbonitrile derivatives, shows their successful application as fluorescent indicators for metal ions or for monitoring chemical processes like polymerization. nih.govnih.govmdpi.com

Chemo- and Biosensor Design Principles

The fundamental principles of sensor design often involve a receptor unit that selectively interacts with an analyte, and a transducer unit that signals this interaction. For this compound, the amino group and the pyridine (B92270) nitrogen could act as binding sites for analytes like metal ions. However, no studies have been published that apply these principles using this specific compound.

Fluorescence-Based Sensing Mechanisms

Fluorescence sensing can operate via mechanisms like photoinduced electron transfer (PeT) or internal charge transfer (ICT), which are modulated by analyte binding. The amino group in the this compound scaffold could potentially engage in such processes. Studies on other 2-aminonicotinonitrile derivatives have explored their photophysical properties and potential as fluorescent sensors. mdpi.com Despite this, specific data on the fluorescence behavior of this compound upon interaction with analytes is not available.

Self-Assembly and Supramolecular Architectures Incorporating this compound

The formation of ordered, large-scale structures through non-covalent interactions is a key concept in supramolecular chemistry. The functional groups within this compound—specifically the hydrogen-bond-donating amino group and the hydrogen-bond-accepting pyridine and nitrile nitrogens—provide the necessary components for self-assembly. Interactions such as hydrogen bonding and π-π stacking are the primary driving forces for the self-assembly of similar organic molecules. beilstein-journals.orgnih.govacs.orgnih.gov Furthermore, the specific recognition of the benzonitrile (B105546) group by macrocyclic hosts has been demonstrated in other systems, highlighting its role in forming supramolecular complexes. nih.gov

Despite this theoretical potential, there are no published crystal structures or solution-state studies that describe the self-assembly or the formation of supramolecular architectures specifically involving this compound.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen and the amino group of this compound are excellent coordination sites for a wide variety of transition metals. wikipedia.org The nitrile group can also participate in coordination, although it is a weaker donor. nih.gov This multi-dentate character allows for the formation of extended, porous networks.

The geometry of the resulting MOF or coordination polymer would be highly dependent on the coordination preferences of the chosen metal ion and the reaction conditions. For instance, the use of metal centers with a preference for octahedral geometry could lead to three-dimensional frameworks, while square planar metal ions might favor the formation of two-dimensional sheets. wikipedia.org The rigid nature of the phenyl and pyridyl rings in the ligand would contribute to the formation of robust and porous structures, which is a desirable characteristic for applications in gas storage, separation, and catalysis.

While specific examples utilizing this compound are yet to be reported, the table below outlines potential structural characteristics of MOFs that could be synthesized using this ligand in combination with common transition metals.

| Metal Ion | Potential Coordination Geometry | Potential Framework Dimensionality | Potential Pore Size (Å) |

| Cu(II) | Square Planar, Octahedral | 2D or 3D | 5-15 |

| Zn(II) | Tetrahedral, Octahedral | 3D | 8-20 |

| Co(II) | Octahedral | 3D | 7-18 |

| Mn(II) | Octahedral | 3D | 7-18 |

This table presents hypothetical data based on the known coordination chemistry of similar ligands and metal ions.

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. The amino group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors. nih.govnih.gov This combination of donor and acceptor sites makes it an ideal candidate for the self-assembly of HOFs.

The potential for forming robust HOFs with well-defined pores makes this compound an interesting target for research in areas such as selective gas adsorption and guest encapsulation.

| Hydrogen Bond Type | Potential Supramolecular Motif | Potential Framework Dimensionality |

| N-H···N (pyridine) | Chains, Sheets | 1D, 2D |

| N-H···N (nitrile) | Dimers, Chains | 0D, 1D |

| C-H···N (pyridine/nitrile) | Cross-linking of motifs | 2D, 3D |

This table outlines potential hydrogen bonding interactions and resulting structural motifs based on the functional groups of the molecule.

Rotaxanes, Catenanes, and Molecular Switches via Metal Coordination

Rotaxanes and catenanes are mechanically interlocked molecules where one or more macrocycles are threaded onto a linear axle or interlocked with each other, respectively. The synthesis of these complex architectures often relies on templating strategies, where non-covalent interactions guide the assembly of the components before the final covalent bonds are formed. Metal coordination is a powerful tool for this purpose. nih.govcore.ac.uk

The pyridine and amino groups of this compound can act as a binding site for a metal ion, which can then serve as a template to direct the threading of a macrocycle around an axle containing this ligand. The nitrile group could also be involved in the coordination to the metal template. Once the mechanical bond is formed, the metal can be removed, or it can remain as an integral part of the final structure.

Furthermore, the coordination of a metal ion to the this compound unit within a rotaxane or catenane could be used to control the position of the macrocycle, leading to the development of molecular switches. The addition or removal of the metal ion, or a change in its oxidation state, could trigger a significant conformational change in the molecule, which could be harnessed for applications in molecular electronics and sensing. While no rotaxanes or catenanes incorporating this compound have been reported, its functional groups are well-suited for such applications.

| Interlocked Molecule | Templating Method | Potential Switching Mechanism |

| nih.govRotaxane | Metal-coordination templated clipping | Metal ion addition/removal |

| nih.govCatenane | Metal-coordination templated cyclization | Redox change of metal center |

This table provides a hypothetical overview of how this compound could be utilized in the synthesis of mechanically interlocked molecules.

Catalysis and Organic Transformations Involving 4 6 Aminopyridin 2 Yl Benzonitrile

4-(6-Aminopyridin-2-yl)benzonitrile as a Ligand in Homogeneous Catalysis

Homogeneous catalysis frequently employs organic molecules as ligands to modulate the reactivity and selectivity of metal centers. The aminopyridine scaffold is a common feature in ligands for transition metals. researchgate.netekb.egnsf.gov The nitrogen atoms of the pyridine (B92270) ring and the amino group can act as a bidentate chelating ligand, forming stable complexes with various transition metals. These complexes are often explored for their catalytic activity.

Despite the potential of its structure, specific studies detailing the use of this compound as a ligand in homogeneous catalysis are not prominently featured in the current body of scientific literature.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-C, C-H functionalization)

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. Aminopyridine ligands have been successfully utilized in a variety of these reactions, including those involving the formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds. rsc.orgrsc.org For instance, palladium-catalyzed amination reactions for the synthesis of aminopyridines are well-documented. acs.org

However, there is a lack of specific data in the available literature that demonstrates the application of this compound as a ligand in such coupling reactions. While the aminopyridine portion of the molecule suggests potential for this application, dedicated research to confirm and characterize this role has not been published.

Asymmetric Catalysis with Chiral Derivatives

The synthesis of chiral molecules is a significant area of catalytic research. This is often achieved by using chiral ligands to induce enantioselectivity. While the parent molecule, this compound, is achiral, it could theoretically be modified to create chiral derivatives for use in asymmetric catalysis. The atroposelective synthesis of axially chiral benzonitriles using chiral organocatalysts has been reported, highlighting the importance of chiral nitrile-containing compounds. nih.gov

Nevertheless, a search of the scientific literature does not yield any examples of the synthesis or application of chiral derivatives of this compound in asymmetric catalysis.

Participation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Amines and other nitrogen-containing functional groups are frequently key components of organocatalysts. mdpi.com

Despite the presence of the aminopyridine moiety, there is no specific mention in the available literature of this compound being used as a catalyst or a pre-catalyst in any organocatalytic system.

Role of this compound as a Building Block in Catalyst Synthesis (e.g., COF-supported catalysts)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with potential applications in catalysis. They are constructed from organic building blocks (monomers) that are stitched together by covalent bonds. The functional groups on the monomers determine the properties of the resulting COF. In principle, a molecule like this compound, with its amine and nitrile functionalities, could serve as a monomer for the synthesis of functionalized COFs.

However, a review of the literature on COF synthesis does not specifically identify this compound as a building block for the creation of COF-supported catalysts.

Reaction Mechanism Studies in Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Such studies often involve identifying and characterizing intermediates and transition states in the catalytic cycle.

As there are no specific reports of this compound being used in a catalytic application, there are consequently no mechanistic studies available that detail its role in a catalytic cycle.

Ligand Chemistry and Metal Complexation Studies of 4 6 Aminopyridin 2 Yl Benzonitrile

Coordination Modes of the Pyridyl and Amino Moieties with Metal Centers

No information is available in the scientific literature regarding the specific coordination modes of 4-(6-Aminopyridin-2-yl)benzonitrile with metal centers.

Synthesis and Characterization of Metal Complexes of this compound

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, NMR, Mass Spectrometry)

There are no published studies detailing the synthesis or spectroscopic characterization of metal complexes containing the this compound ligand.

Structural Analysis of Coordination Complexes (e.g., X-ray crystallography)

No X-ray crystallographic data or other structural analyses for metal complexes of this compound have been reported.

Redox Properties of this compound in Metal Complexes

The redox properties of this compound when coordinated to metal centers have not been investigated or reported in the literature.

Luminescent Properties of Metal-4-(6-Aminopyridin-2-yl)benzonitrile Complexes

There is no available research on the luminescent properties of metal complexes formed with this specific ligand.

Supramolecular Assembly through Metal-Ligand Coordination

The potential for this compound to act as a building block in supramolecular assemblies via metal-ligand coordination has not been explored in any published research.

Functionalization and Derivatization Strategies for 4 6 Aminopyridin 2 Yl Benzonitrile

Chemical Modification at the Amino Group

The exocyclic amino group at the 6-position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions to form imines and hydrazones. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amino group readily allows for acylation and alkylation reactions. Acylation is typically achieved by reacting 4-(6-Aminopyridin-2-yl)benzonitrile with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of the corresponding amides. For instance, N-acylation can be a crucial step in modifying the compound's properties or in protecting the amino group during subsequent reactions.

Alkylation of the amino group can be accomplished using various alkylating agents like alkyl halides or sulfates. These reactions introduce alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the reagents. Such modifications can impact the molecule's lipophilicity and basicity.

| Reaction Type | Reagent Class | Product Type |

| Acylation | Acid Chlorides, Anhydrides | Amides |

| Alkylation | Alkyl Halides, Sulfates | Secondary/Tertiary Amines |

Formation of Imines and Hydrazones

The primary amino group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. ijnc.ir This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. ijnc.ir The formation of imines introduces a C=N double bond, which can be a key pharmacophore in various biologically active molecules.

Similarly, reaction with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. These reactions are also generally carried out under acidic conditions. The resulting hydrazones can serve as precursors for the synthesis of other heterocyclic systems or can exhibit biological activity themselves. For example, the condensation of hydrazides with aldehydes can be facilitated by microwave irradiation to produce hydrazones in high yields. vjs.ac.vn

| Reactant | Product | Key Features |

| Aldehyde/Ketone | Imine (Schiff Base) | Formation of a C=N double bond, typically acid-catalyzed. ijnc.ir |

| Hydrazine/Hydrazine Derivative | Hydrazone | Formation of a C=N-N linkage, often acid-catalyzed. vjs.ac.vn |

Modifications of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the activating amino group and the deactivating benzonitrile (B105546) substituent creates a complex reactivity profile.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, the strongly activating amino group can direct electrophiles to specific positions. For 2-aminopyridine (B139424), nitration has been shown to yield a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine, with the former being the major product. This suggests that electrophilic substitution on this compound, if successful, would likely occur at the positions ortho and para to the amino group, namely the 3- and 5-positions of the pyridine ring. The bulky benzonitrile group at the 2-position would likely sterically hinder attack at the 3-position to some extent.

To enhance the reactivity of the pyridine ring towards electrophiles and to control the regioselectivity, the amino group can be first acylated. The resulting pivaloylamino group, for instance, can act as a powerful directing group in subsequent reactions.

Functionalization via Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the case of this compound, the amino group, particularly after conversion to a directing group like pivaloylamide, can direct lithiation to the adjacent C-3 position. acs.orgacs.org The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Furthermore, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org If a halogen atom is introduced onto the pyridine ring, for example through a Sandmeyer-type reaction or a DoM-halogenation sequence, it can serve as a handle for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. These reactions would allow for the introduction of aryl, vinyl, or amino substituents onto the pyridine core. For instance, palladium catalysts supported on 2-aminopyridine functionalized cellulose (B213188) have been shown to be effective in Suzuki cross-coupling reactions. hep.com.cnhep.com.cn

| Strategy | Key Intermediate | Subsequent Reaction | Potential Functional Groups Introduced |

| Directed ortho-Metalation | 3-Lithio-2-(pivaloylamino)pyridine derivative | Quenching with electrophiles | Alkyl, silyl, carboxyl, etc. |

| Palladium-Catalyzed Cross-Coupling | Halogenated pyridine derivative | Suzuki, Heck, Buchwald-Hartwig | Aryl, vinyl, amino, etc. |

Derivatization of the Benzonitrile Moiety

The benzonitrile group offers another avenue for the derivatization of this compound. The cyano group can undergo a variety of transformations to yield other functional groups.

One of the most common reactions of nitriles is hydrolysis to form a carboxylic acid. This can be achieved under either acidic or basic conditions, typically requiring heating. chemistrysteps.comlibretexts.orgweebly.com The hydrolysis proceeds through an amide intermediate. The resulting carboxylic acid can then be further functionalized, for example, through esterification or amidation reactions.

The nitrile group can also be reduced to a primary amine (aminomethyl group). This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under high pressure. The resulting aminomethylphenyl substituent introduces a new basic center and a site for further functionalization.

Another possibility for derivatizing the nitrile group is through cycloaddition reactions. For example, nitriles can react with azides in the presence of a catalyst to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid |

| Reduction | LiAlH4 or H2/catalyst | Primary Amine (Aminomethyl) |

| Cycloaddition | Azide (e.g., NaN3) | Tetrazole |

Conclusion and Future Research Directions

Summary of Key Findings in 4-(6-Aminopyridin-2-yl)benzonitrile Research

Research directly focused on this compound is limited. However, its existence is confirmed, and basic chemical properties have been identified. The compound is registered under the CAS number 1255638-22-2 and has a molecular weight of 195.22 g/mol . sigmaaldrich.com Its structure, featuring both an aminopyridine and a benzonitrile (B105546) moiety, is the primary source of its scientific interest.

While direct research is sparse, studies on structurally similar compounds provide valuable insights. For instance, aminopyridine derivatives are recognized as important precursors in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. nih.gov Research on related molecules, such as N-(4-aminopyridin-2-yl)amides, has shown their potential as inhibitors of B-RafV600E, a protein implicated in certain cancers. nih.gov This suggests that the aminopyridine core of this compound could serve as a valuable scaffold in medicinal chemistry.

Furthermore, the benzonitrile group is a common feature in molecules with interesting photophysical properties and is also a key component in the synthesis of various materials. The cyclotrimerization of benzonitriles, for example, is a method used to create triazines, which can exhibit fluorescent properties. researchgate.net

Remaining Challenges and Open Questions

The primary challenge in the study of this compound is the current scarcity of dedicated research. Many fundamental questions remain unanswered, presenting a fertile ground for future scientific inquiry.

Key unanswered questions include:

Optimized Synthesis: While the compound is commercially available, detailed studies on its synthesis, including optimization of reaction conditions, yield, and scalability, are not widely published.

Detailed Physicochemical Properties: A comprehensive characterization of its physical and chemical properties, such as solubility in various solvents, melting point, and stability under different conditions, is needed.

Biological Activity Profile: The biological effects of this compound are largely unknown. Systematic screening for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, is a critical next step.

Material Science Applications: The potential of this compound in material science, for instance, as a building block for polymers, organic light-emitting diodes (OLEDs), or other functional materials, has yet to be explored.

Toxicity and Safety: A thorough evaluation of the compound's toxicological profile is essential before any potential applications can be considered.

Prospects for Novel Applications and Theoretical Advances